Ulifloxacin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

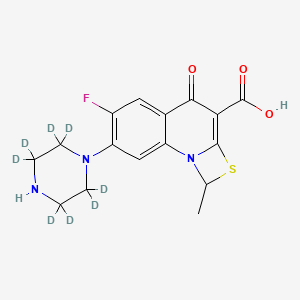

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16FN3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

InChI Key |

SUXQDLLXIBLQHW-UDCOFZOWSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ulifloxacin-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Ulifloxacin-d8, a deuterated isotopologue of the fluoroquinolone antibiotic Ulifloxacin. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable isotope-labeled internal standard for quantitative bioanalytical assays.

Introduction

Ulifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic.[1][2] In drug development and clinical research, stable isotope-labeled analogues of drug candidates are crucial for accurate quantification in complex biological matrices. This compound, where eight hydrogen atoms on the piperazine ring are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the parent drug and its distinct mass difference. This guide outlines a feasible synthetic pathway and the analytical techniques for the comprehensive characterization of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main stages:

-

Synthesis of Piperazine-d8: This can be achieved through the reduction of a suitable precursor, such as piperazine-2,3,5,6-tetraone, with a powerful deuterating agent like lithium aluminum deuteride (LAD).

-

Condensation to form this compound: The deuterated piperazine is then reacted with a suitable Ulifloxacin precursor, such as ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[3][4]thiazeto[3,2-a]quinoline-3-carboxylate, to yield the final product.

Experimental Protocol for Synthesis

Step 1: Synthesis of Piperazine-d8

-

To a stirred suspension of lithium aluminum deuteride (LAD) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of piperazine-2,3,5,6-tetraone in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 12-18 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of D₂O, followed by a 15% sodium deuteroxide solution in D₂O, and finally more D₂O.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield Piperazine-d8.

Step 2: Synthesis of this compound

-

A mixture of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[3][4]thiazeto[3,2-a]quinoline-3-carboxylate and Piperazine-d8 in dimethylformamide (DMF) is heated at 80-100 °C for 6-8 hours.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

Experimental Protocol:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a mass range that includes the expected molecular ions of Ulifloxacin and this compound.

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value that is 8 units higher than that of unlabeled Ulifloxacin. The fragmentation pattern should be similar to the unlabeled compound, with corresponding mass shifts in the fragments containing the deuterated piperazine ring.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Ulifloxacin | C₁₆H₁₆FN₃O₃S | 349.0896 |

| This compound | C₁₆H₈D₈FN₃O₃S | 357.1399 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the position of the deuterium labels and to assess the isotopic purity. Both ¹H NMR and ²H NMR are typically employed.

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the piperazine ring protons confirms successful deuteration.

-

²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the incorporated deuterium atoms.

Expected Results:

In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons of the piperazine ring (typically observed in the 2.5-3.5 ppm region for fluoroquinolones) will be absent or significantly diminished. The remaining signals for the quinolone core and the methyl group should remain unchanged. The ²H NMR spectrum should show a signal corresponding to the deuterium atoms on the piperazine ring.

| Protons | Expected ¹H Chemical Shift (ppm) in Ulifloxacin | Expected Observation in this compound ¹H NMR |

| Piperazine (8H) | ~2.8 - 3.2 | Absent or significantly reduced |

| Quinolone Core | Various | Present |

| Methyl (3H) | ~1.5 | Present |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of fluoroquinolones.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for Ulifloxacin (around 280 nm).

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

Expected Results:

The HPLC chromatogram should show a single major peak corresponding to this compound. The retention time should be very similar to that of unlabeled Ulifloxacin. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally required for use as an internal standard.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Purity | ≥98% |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this valuable research tool. The characterization methods described, including mass spectrometry, NMR spectroscopy, and HPLC, are essential for ensuring the identity, isotopic enrichment, and chemical purity of the final product. Researchers and scientists in the field of drug development can utilize this guide to facilitate their studies requiring a reliable internal standard for the quantification of Ulifloxacin.

References

- 1. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 4. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the physical and chemical properties of Ulifloxacin-d8?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known physical and chemical properties of Ulifloxacin-d8, a deuterated isotopologue of Ulifloxacin. This document is intended to serve as a core resource, presenting available data, outlining standard experimental methodologies for property determination, and visualizing its primary mechanism of action.

Core Physical and Chemical Data

This compound is the deuterium-labeled version of Ulifloxacin, an active metabolite of the prodrug Prulifloxacin.[1] As a fluoroquinolone antibiotic, its mechanism of action involves the inhibition of bacterial DNA synthesis. The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.[2]

Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₈D₈FN₃O₃S | [3] |

| Molecular Weight | 357.43 g/mol | [3] |

| CAS Number | 1246820-95-0 | [3] |

| Boiling Point | 577.0 ± 50.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [4] |

| Melting Point | Not available | [4] |

| Solubility | Sparingly soluble in DMSO (for Ulifloxacin) | [1] |

Comparative Properties of Ulifloxacin (Non-deuterated)

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆FN₃O₃S | [5] |

| Molecular Weight | 349.4 g/mol | [5] |

| CAS Number | 112984-60-8 | [5] |

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not publicly available, the following sections detail standard methodologies that are broadly applicable for the characterization of pharmaceutical compounds.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method (e.g., using a Mel-Temp apparatus)

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, which consists of a heated block and a thermometer.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[10]

-

Heating: The Thiele tube is gently heated, and the temperature of the bath is monitored.[10]

-

Observation: As the liquid sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique for determining thermodynamic solubility.[11]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH levels, organic solvents) in a sealed container.[11]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[4]

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.[2]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the given solvent at that temperature.[12]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ulifloxacin, the active form of this compound, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[14]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter DNA strands.[13]

Ulifloxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[15] The accumulation of these breaks ultimately results in the inhibition of DNA replication and cell death.[16][17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. scbt.com [scbt.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Ulifloxacin | C16H16FN3O3S | CID 124225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Certificate of analysis for Ulifloxacin-d8 reference standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analysis of the Ulifloxacin-d8 reference standard, a critical tool for the accurate quantification of Ulifloxacin in various matrices. Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic. The deuterated analog, this compound, serves as an ideal internal standard in bioanalytical studies, particularly those employing mass spectrometry-based detection, due to its chemical similarity to the analyte and distinct mass.

General Information

This compound is a stable isotope-labeled version of Ulifloxacin, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical and physical properties.

Table 1: General Properties of this compound Reference Standard

| Property | Value |

| Catalogue No. | PA STI 086110[1] |

| CAS No. | 1246820-95-0[1] |

| Molecular Formula | C₁₆H₈D₈FN₃O₃S[1] |

| Molecular Weight | 357.43 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml for Ulifloxacin)[2] |

Analytical Characterization

A comprehensive analytical characterization is performed to ensure the identity, purity, and quality of the this compound reference standard. The following sections detail the typical experimental protocols used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the this compound reference standard and to identify any non-deuterated or other organic impurities.

Table 2: Typical HPLC Purity Data

| Parameter | Specification | Result |

| Purity (by HPLC) | ≥ 98% | Conforms |

| Related Substances | Report individual and total impurities | Conforms |

| Ulifloxacin (d0) | Report percentage | Conforms |

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of fluoroquinolones.[3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength of approximately 278 nm is suitable for Ulifloxacin and its derivatives.[4][5]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as a mixture of water and methanol, to a known concentration.

HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.

Table 3: Typical Mass Spectrometry Data

| Parameter | Method | Result |

| Molecular Ion [M+H]⁺ | ESI-MS | Conforms to theoretical m/z |

| Isotopic Enrichment | HRMS | ≥ 98% |

| d0 Species | HRMS | ≤ 2% |

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is preferred for accurate mass measurement and isotopic distribution analysis.[6][7]

-

Ionization Mode: Positive ion mode is typically used for the analysis of fluoroquinolones.

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide the necessary resolution to distinguish between the deuterated and non-deuterated species.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of isotopic enrichment.[6][7] The relative intensities of the peaks corresponding to the d8, d7, d6, etc., species are used to determine the isotopic purity.

Mass Spectrometry Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the structure of the this compound molecule and to verify the positions of deuterium labeling.

Table 4: Typical ¹H NMR Data

| Parameter | Specification | Result |

| ¹H NMR Spectrum | Conforms to the structure | Conforms |

| Deuterium Incorporation | Absence of signals at specific chemical shifts | Confirmed |

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.

-

Data Acquisition: Standard ¹H NMR spectra are acquired.

-

Data Analysis: The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of unlabeled Ulifloxacin. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Impurity Profile

The impurity profile of a reference standard is crucial for its intended use. Impurities can arise from the synthesis process or degradation.

Table 5: Potential Impurities

| Impurity | Type | Origin |

| Ulifloxacin (d0) | Isotopic | Incomplete deuteration |

| Partially Deuterated Analogs (d1-d7) | Isotopic | Incomplete deuteration |

| Synthesis Intermediates | Process-related | Residual starting materials or by-products |

| Degradation Products | Degradation | Instability under certain conditions |

Stability and Storage

Proper storage is essential to maintain the integrity of the this compound reference standard.

Table 6: Recommended Storage and Stability

| Parameter | Recommendation |

| Storage Temperature | -20°C is recommended for long-term storage.[4][8] |

| Light Sensitivity | Protect from light, as fluoroquinolones can be photosensitive.[9] |

| Container | Store in a well-sealed container to prevent moisture uptake.[10] |

| Stability | When stored as recommended, the reference standard is stable for an extended period. Stability studies on Ulifloxacin in plasma have been conducted at various temperatures.[4][8] |

Conclusion

The this compound reference standard is a high-quality, well-characterized material essential for the accurate and precise quantification of Ulifloxacin in research and drug development. The analytical methods described in this guide provide a framework for the quality control and validation of this critical reagent. Adherence to the recommended storage conditions will ensure the long-term stability and reliability of the standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a RP-HPLC Method for Estimation of Prulifloxacin in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. restek.com [restek.com]

- 10. Use & Storage of Reference Standards | USP [usp.org]

Mass spectrometry fragmentation pattern of Ulifloxacin-d8

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Ulifloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Given the limited direct literature on the fragmentation of this specific deuterated analog, this guide synthesizes information from the known fragmentation patterns of Ulifloxacin and other fluoroquinolone antibiotics. This approach allows for a scientifically grounded prediction of the fragmentation pathways and characteristic product ions of this compound, which is crucial for its use as an internal standard in quantitative bioanalytical studies.

Introduction to Ulifloxacin and its Deuterated Analog

Ulifloxacin is a broad-spectrum fluoroquinolone antibiotic and the active metabolite of the prodrug Prulifloxacin.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] In pharmacokinetic and metabolism studies, deuterated analogs of drugs, such as this compound, are commonly used as internal standards for mass spectrometry-based quantification. The stable isotope labeling provides a distinct mass shift from the unlabeled drug, allowing for precise and accurate measurement. Understanding the fragmentation pattern of this compound is essential for developing robust and specific analytical methods.

General Fragmentation Patterns of Fluoroquinolones

Fluoroquinolone antibiotics share a common core structure, which leads to predictable fragmentation pathways in tandem mass spectrometry (MS/MS). Common fragmentation patterns observed in positive ion electrospray ionization (ESI+) include:

-

Loss of Water ([M+H-H₂O]⁺): Dehydration is a common initial fragmentation step.[3][4]

-

Loss of Carbon Monoxide ([M+H-CO]⁺): Decarbonylation can occur from the quinolone core.[3][4]

-

Loss of Carbon Dioxide ([M+H-CO₂]⁺): Decarboxylation of the carboxylic acid group is a characteristic fragmentation.[5]

-

Piperazine Ring Fragmentation: The piperazine moiety at the C-7 position is susceptible to cleavage, leading to various product ions. This often involves the loss of neutral molecules such as C₂H₅N, C₃H₇N, or C₄H₈N.[3][4]

-

Cleavage of N-1 Substituents: For compounds with a cyclopropyl group at the N-1 position, the loss of the cyclopropyl radical is a typical fragmentation.[3][4]

These general patterns provide a strong foundation for predicting the fragmentation of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of Ulifloxacin contains a piperazine ring at C-7 and a cyclopropyl group at N-1. For this compound, the eight deuterium atoms are typically located on the piperazine ring to prevent isotopic exchange. The predicted fragmentation of this compound will follow the general pathways of fluoroquinolones, with a mass shift of +8 Da for fragments containing the deuterated piperazine ring.

The following table summarizes the predicted major product ions for this compound in positive ion ESI-MS/MS. The exact masses are calculated based on the chemical formula of Ulifloxacin (C₂₁H₂₄FN₃O₃) and the addition of eight deuterium atoms.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description of Fragmentation |

| [M+H]⁺ (410.2) | 392.2 | H₂O | Loss of a water molecule from the carboxylic acid group. |

| 366.2 | CO₂ | Loss of carbon dioxide from the carboxylic acid group. | |

| 323.2 | C₄H₈N-d₈ | Cleavage of the deuterated piperazine ring. | |

| 295.2 | C₅H₉N₂-d₈ | Further fragmentation of the piperazine ring. |

Experimental Protocols

Sample Preparation:

-

Solid Phase Extraction (SPE): For biological matrices like plasma or urine, SPE is commonly used for sample clean-up and concentration.[6]

-

Protein Precipitation: An alternative to SPE, protein precipitation with acetonitrile or methanol is a simpler method for sample preparation.[7]

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[8]

Mass Spectrometry (MS):

-

Ionization: Positive ion electrospray ionization (ESI+) is the preferred method for fluoroquinolones.[3][4]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored. For structural elucidation, product ion scans are performed.[9]

Logical Workflow for Fragmentation Analysis

The logical workflow for predicting and confirming the fragmentation pattern of a deuterated compound like this compound is illustrated in the following diagram.

Caption: Logical workflow for fragmentation analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be reliably predicted based on the well-understood fragmentation behavior of fluoroquinolone antibiotics. The key fragmentations involve losses from the carboxylic acid group and characteristic cleavages of the deuterated piperazine ring. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists working with this compound in drug development and bioanalytical applications. The provided experimental protocols and logical workflow serve as a valuable resource for method development and data interpretation.

References

- 1. Prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic characteristics of prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Quinolone Antibiotic Residues in Human Serum and Urine Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid europium-sensitized fluorescent determination of ulifloxacin, the active metabolite of prulifloxacin, in human serum and urine | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Prulifloxacin as a Prodrug of Ulifloxacin: A Technical Guide

Introduction

Prulifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body into its active metabolite, ulifloxacin.[1][2] This conversion allows for favorable pharmacokinetic properties, including a long elimination half-life that permits once-daily administration.[3][4] Developed by Nippon Shinyaku Co., prulifloxacin has been approved in several countries for the treatment of various bacterial infections, including uncomplicated and complicated urinary tract infections (UTIs), community-acquired respiratory tract infections, and gastroenteritis.[2]

Ulifloxacin, the active form, exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by targeting essential enzymes involved in bacterial DNA replication.[5][6] This guide provides a detailed technical overview of prulifloxacin and ulifloxacin, focusing on their mechanism of action, pharmacokinetic and pharmacodynamic profiles, relevant experimental protocols, and clinical efficacy, tailored for professionals in pharmaceutical research and development.

Mechanism of Action

Conversion of Prulifloxacin to Ulifloxacin

Following oral administration, prulifloxacin is absorbed from the upper small intestine.[5][7] It then undergoes extensive first-pass metabolism, where it is hydrolyzed by esterase enzymes, primarily paraoxonase, in the intestinal tissue, portal vein, and liver to form ulifloxacin, the active antibacterial agent.[2][7][8] This rapid and efficient conversion is central to the drug's therapeutic effect.[9]

Molecular Action of Ulifloxacin

Like other fluoroquinolones, ulifloxacin's bactericidal action stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[11][12]

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process crucial for the initiation of replication and transcription.[1][13] Ulifloxacin binds to the GyrA subunit of the enzyme, stabilizing the DNA-gyrase complex after the DNA has been cleaved.[10][13] This prevents the re-ligation of the DNA strands, leading to double-strand breaks.[1]

-

Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for separating interlinked daughter chromosomes following DNA replication (decatenation).[1][11] Ulifloxacin inhibits this enzyme, preventing chromosomal segregation and ultimately leading to cell death.[12]

The formation of a stable ternary complex involving ulifloxacin, the enzyme (gyrase or topoisomerase IV), and bacterial DNA blocks the progression of the replication fork, induces the SOS response, and results in rapid, concentration-dependent bacterial cell death.[1][12][14]

Pharmacokinetic Profile

Prulifloxacin is rapidly absorbed and converted to ulifloxacin. The pharmacokinetic properties of ulifloxacin are characterized by extensive tissue distribution and a half-life that supports once-daily dosing.[2][8]

Table 1: Pharmacokinetic Parameters of Ulifloxacin after Oral Administration of Prulifloxacin

| Parameter | Value (after 600 mg Prulifloxacin dose) | Reference(s) |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [2][8] |

| Cmax (Peak Plasma Concentration) | 1.6 - 2.0 µg/mL | [2][9] |

| AUC (Area Under the Curve) | 7.3 - 7.6 µg*h/mL | [9] |

| Elimination Half-life (t½) | 10.6 - 12.1 hours | [2][8] |

| Plasma Protein Binding | ~45% | [2][8] |

| Volume of Distribution (Vd) | 1,231 L | [8] |

| Excretion | Renal and fecal |[2] |

Data compiled from studies on single and multiple doses.

Ulifloxacin exposure increases in patients with decreased renal function, necessitating a dosage adjustment only in cases of severe renal impairment.[15][16] Food intake can delay and slightly reduce the peak plasma concentration of ulifloxacin but does not significantly alter the overall exposure (AUC).[9]

Pharmacodynamics and In Vitro Activity

Ulifloxacin demonstrates broad-spectrum, potent bactericidal activity. Its in vitro activity is often greater than or comparable to other fluoroquinolones, such as ciprofloxacin and levofloxacin, against many common pathogens.[17][18]

Table 2: In Vitro Activity (MIC) of Ulifloxacin Against Key Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|

| Gram-Negative | |||

| Escherichia coli | - | ≤0.125 | [19][20] |

| Klebsiella spp. | - | ≤0.125 | [5][20] |

| Proteus mirabilis | - | ≤0.125 | [19][20] |

| Pseudomonas aeruginosa | 0.015 - 128 | 0.5 - 16 | [7][20] |

| Haemophilus influenzae | - | - | [19] |

| Moraxella catarrhalis | - | - | [19] |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | - | <0.5 | [7][20] |

| Streptococcus pneumoniae | - | 1 | [7][20] |

| Staphylococcus saprophyticus | - | - |[19] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Values can vary based on geographical region and study.

Studies have shown that ulifloxacin has the lowest geometric mean MIC for several urinary isolates like E. coli and P. mirabilis when compared to ciprofloxacin and levofloxacin.[19] Against P. aeruginosa, prulifloxacin has been reported as one of the most powerful available antipseudomonal fluoroquinolones.[7]

Experimental Protocols

Synthesis of Prulifloxacin

The synthesis of prulifloxacin typically involves the condensation of ulifloxacin (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid) with 4-bromomethyl-5-methyl-1,3-dioxolen-2-one.[21]

Protocol Outline:

-

Dissolution: Dissolve ulifloxacin in a suitable organic solvent, such as dimethylformamide (DMF).

-

Reaction: Add 4-bromomethyl-5-methyl-1,3-dioxolen-2-one to the solution in the presence of a base (e.g., potassium bicarbonate) to neutralize the hydrobromic acid formed during the reaction.[21]

-

Stirring: Stir the reaction mixture at room temperature (20-25°C) or with gentle heating for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[22]

-

Precipitation & Filtration: Precipitate the product by adding water to the reaction mixture. Filter the resulting solid.[22]

-

Washing & Drying: Wash the filtered product with water and a suitable organic solvent (e.g., isopropyl alcohol) to remove impurities.[22]

-

Purification: Dry the crude product under vacuum.[22] If necessary, further purification can be achieved by recrystallization from a solvent like DMF.[21]

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of ulifloxacin is determined using standardized methods such as broth microdilution or E-test, as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][23]

Broth Microdilution Protocol Outline:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from a fresh culture.[23]

-

Serial Dilution: Prepare two-fold serial dilutions of ulifloxacin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of ulifloxacin that completely inhibits visible bacterial growth.[23]

Pharmacokinetic Analysis in Humans

Pharmacokinetic studies involve administering a single or multiple doses of prulifloxacin to subjects and then measuring the concentration of ulifloxacin in plasma and/or urine over time.[15]

Protocol Outline:

-

Study Design: An open-label, parallel-group study design is often used, potentially including groups with varying levels of renal function.[16]

-

Dosing: Administer a single oral dose of prulifloxacin (e.g., 600 mg) to subjects.[15]

-

Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose). Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -70°C or below until analysis.

-

Bioanalysis: Determine the concentration of ulifloxacin in plasma and urine samples using a validated analytical method, such as reversed-phase high-performance liquid chromatography (HPLC).[7]

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time data using non-compartmental analysis.

Clinical Efficacy and Safety

Clinical trials have demonstrated that prulifloxacin is effective in treating a variety of infections and is generally well-tolerated.[3][4] Its efficacy is often comparable to that of other widely used fluoroquinolones.[24]

Table 3: Comparative Clinical Efficacy of Prulifloxacin

| Indication | Comparator | Prulifloxacin Clinical Success Rate | Comparator Clinical Success Rate | Reference(s) |

|---|---|---|---|---|

| Acute Exacerbation of Chronic Bronchitis | Ciprofloxacin | 84.7% (Cure + Improvement) | 85.0% (Cure + Improvement) | [7] |

| Respiratory & Urinary Tract Infections | Levofloxacin | 82.93% | 83.61% | [24][25] |

| Complicated UTI | Ciprofloxacin | 90.8% | 77.8% | [26] |

| Acute Pyelonephritis (3-GCrEC)* | Ertapenem | 90.9% | 100% |[5][27] |

*Conversion therapy for infections caused by 3rd-Gen Cephalosporin-resistant Enterobacteriaceae. Note: Success rates are based on modified intention-to-treat (MITT) or per-protocol (PP) populations and may not be directly comparable across studies due to different designs and endpoints.

Safety and Tolerability

Prulifloxacin has a safety profile similar to that of ciprofloxacin.[2][3] The most commonly reported adverse events are mild to moderate in severity and include:

Like other fluoroquinolones, prulifloxacin may carry a risk for class-effect adverse events, such as tendon damage, and should be used with caution in patients with CNS disorders.[2][8]

Conclusion

Prulifloxacin is an effective prodrug of ulifloxacin, a potent fluoroquinolone antibiotic. Its design allows for a convenient once-daily oral dosing regimen. Ulifloxacin exhibits a broad spectrum of bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, making it effective against a wide range of Gram-negative and Gram-positive pathogens. Clinical data support its use in treating urinary tract and respiratory infections, with an efficacy and safety profile comparable to other established fluoroquinolones. The detailed pharmacokinetic, pharmacodynamic, and clinical data make prulifloxacin a valuable agent in the management of bacterial infections.

References

- 1. What is the mechanism of Prulifloxacin? [synapse.patsnap.com]

- 2. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 3. Prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prulifloxacin: a new antibacterial fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prulifloxacin: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Prulifloxacin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of Prulifloxacin in Patients with Mild, Moderate and Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Susceptibility of Urinary Tract Bacteria to Newer Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacologic characteristics of prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [In vitro antibacterial activity of prulifloxacin, a new oral quinolone, and comparative susceptibility rate at clinical breakpoint MIC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. "Process For The Preparation Of Highly Pure Prulifloxacin" [quickcompany.in]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 24. karger.com [karger.com]

- 25. Prulifloxacin versus Levofloxacin in the Treatment of Respiratory and Urinary Tract Infections: A Multicentre, Double-Blind, Randomized Controlled Clinical Trial | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. A randomized, controlled trial of prulifloxacin as conversion therapy after intravenous carbapenem in the treatment of acute pyelonephritis caused by third generation cephalosporin resistant pathogens: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of Ulifloxacin-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Ulifloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Ulifloxacin, in various organic solvents. Given the limited publicly available solubility data for this specific isotopically labeled compound, this document outlines a robust experimental framework for generating such critical data. The protocols and data presentation formats are designed to be directly applicable in a research and development setting.

Introduction to Ulifloxacin and the Importance of Solubility Data

Ulifloxacin is a broad-spectrum fluoroquinolone antibacterial agent.[1] Its prodrug, Prulifloxacin, is metabolized by esterases to form the active compound, Ulifloxacin.[1] The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with solubility being a paramount factor. Solubility data is crucial for various stages of drug development, including formulation design, pharmacokinetic studies, and toxicological assessments. For deuterated analogs like this compound, which are often used as internal standards in analytical methods, understanding their solubility in organic solvents is essential for sample preparation and analysis.

Hypothetical Solubility Data of this compound

The following table presents a hypothetical but realistic set of solubility data for this compound in a selection of organic solvents at ambient temperature. This table is intended to serve as a template for presenting experimentally determined data.

| Solvent | Chemical Class | Expected Solubility (mg/mL) | Expected Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 100 | > 0.280 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Amide | > 50 | > 0.140 | Freely Soluble |

| Acetonitrile | Nitrile | ~ 15 | ~ 0.042 | Soluble |

| Chloroform | Halogenated Hydrocarbon | ~ 10 | ~ 0.028 | Soluble |

| Methanol | Alcohol | ~ 5 | ~ 0.014 | Sparingly Soluble |

| Ethanol | Alcohol | ~ 2 | ~ 0.006 | Slightly Soluble |

| Acetone | Ketone | ~ 1 | ~ 0.003 | Slightly Soluble |

| Ethyl Acetate | Ester | < 1 | < 0.003 | Very Slightly Soluble |

| Hexane | Alkane | < 0.1 | < 0.0003 | Practically Insoluble |

Note: The molecular weight of this compound is approximately 357.4 g/mol . This value is used for the conversion to mol/L.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable and widely used method for determining the thermodynamic solubility of an API is the saturation shake-flask method.[4][5] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Vortex mixer

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Samples: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[5] Record the approximate amount added.

-

Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] The presence of undissolved solid at the end of this period confirms that saturation has been achieved.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. For solvents where the solid does not readily settle, centrifugation can be employed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, the aliquot must be filtered through a syringe filter (e.g., 0.22 µm).[4] It is crucial to select a filter material that does not bind the analyte.

-

Quantification: The concentration of this compound in the filtered supernatant is then determined using a validated analytical method, most commonly HPLC.[5] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of fluoroquinolones.

Suggested HPLC Conditions

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid to control ionization).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV-Vis at a wavelength determined by the UV spectrum of Ulifloxacin (e.g., ~276 nm) or Mass Spectrometry for higher specificity.

-

Column Temperature: 30 °C

HPLC Workflow Diagram

Caption: A simplified logical diagram of an HPLC system for analysis.

Conclusion

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. The saturation shake-flask method, coupled with a robust HPLC analytical procedure, is the gold standard for generating accurate and reliable thermodynamic solubility data. The resulting data is indispensable for the successful formulation and analytical method development involving this deuterated standard. Researchers should adapt the specific conditions of the experimental protocols to suit their available equipment and the specific properties of the solvents being investigated.

References

Commercially Available Sources of Ulifloxacin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of Ulifloxacin-d8, a deuterated internal standard essential for pharmacokinetic and metabolic studies of the fluoroquinolone antibiotic, Ulifloxacin. This document outlines key technical data for commercially available this compound, details relevant experimental protocols, and provides visualizations to aid in experimental design and execution.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key specifications from prominent vendors. While specific batch data may vary, this information provides a comparative overview.

Table 1: Supplier Information for this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | sc-217049 | 1246820-95-0 | C₁₆H₈D₈FN₃O₃S | 357.43 |

| MedChemExpress | HY-108279S | 1246820-95-0 | C₁₆H₈D₈FN₃O₃S | 357.43 |

| Axios Research | AR-U01006 | 1246820-95-0 | C₁₆H₈D₈FN₃O₃S | 357.43 |

Table 2: Technical Data for Commercially Available this compound

| Supplier | Chemical Purity | Isotopic Purity (Enrichment) | Format | Storage |

| Santa Cruz Biotechnology | Information available on lot-specific Certificate of Analysis. | Information available on lot-specific Certificate of Analysis. | Solid | Room temperature |

| MedChemExpress | ≥98.0% | ≥98.0% | Solid | Room temperature in continental US; may vary elsewhere.[1] |

| Axios Research | ≥98.0% (for isotopically labeled standards)[2] | ≥98.0% (by mass spectroscopy for isotopically labeled standards)[2] | Solid | Inquire |

Experimental Protocols

While specific, validated protocols for this compound are not readily provided by suppliers, established methods for the analysis of Ulifloxacin and other fluoroquinolones in biological matrices can be readily adapted. The following protocols are based on published research and provide a robust starting point for method development.

Sample Preparation for LC-MS/MS Analysis

A generic workflow for the extraction of Ulifloxacin and its deuterated internal standard from plasma or other biological fluids is outlined below.

Methodology:

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a stock solution of this compound in an appropriate solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add a threefold volume of cold acetonitrile to the sample to precipitate proteins.

-

Vortex and Centrifugation: Vortex the mixture thoroughly for approximately 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are suggested starting parameters for the development of an LC-MS/MS method for the quantification of Ulifloxacin, using this compound as an internal standard.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Ulifloxacin) | To be determined experimentally |

| MRM Transition (this compound) | To be determined experimentally |

| Dwell Time | 100 - 200 ms |

| Collision Gas | Argon |

Note on MRM Transitions: The specific mass-to-charge (m/z) ratios for the precursor and product ions for both Ulifloxacin and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer. The transition for this compound will be shifted by +8 Da compared to the unlabeled compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as an internal standard in pharmacokinetic studies. The logical relationship in such studies is depicted below.

References

Methodological & Application

Application Note: Quantitative Analysis of Ulifloxacin in Human Plasma using a Validated LC-MS/MS Method with Ulifloxacin-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ulifloxacin in human plasma. The method utilizes a stable isotope-labeled internal standard, Ulifloxacin-d8, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method has been validated according to industry-standard guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] Accurate quantification of Ulifloxacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the determination of Ulifloxacin in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Ulifloxacin and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separation |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 1: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Ulifloxacin | 350.5 | 248.5 | 60 | 35 |

| This compound | 358.5 | 248.5 | 60 | 35 |

Standard Solutions and Quality Control Samples

Stock solutions of Ulifloxacin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial.

-

Inject 10 µL into the LC-MS/MS system.

Results and Discussion

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 to 2500 ng/mL for Ulifloxacin in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL.[3]

Table 2: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | r² |

| Ulifloxacin | 10 - 2500 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 30 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 2000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery of Ulifloxacin and this compound from human plasma was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Ulifloxacin | Low | > 85 | 90 - 110 |

| High | > 85 | 90 - 110 | |

| This compound | - | > 85 | 90 - 110 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Ulifloxacin.

Caption: Mechanism of action of Ulifloxacin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Ulifloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies and other applications in drug development.

References

Application Notes and Protocols for the Use of Ulifloxacin-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Ulifloxacin-d8 as an internal standard in pharmacokinetic (PK) studies of Ulifloxacin. The methodologies outlined below are based on established bioanalytical techniques for fluoroquinolone antibiotics and are intended to serve as a detailed guide for study design, sample analysis, and data interpretation.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate determination of Ulifloxacin concentrations in biological matrices is crucial for its pharmacokinetic characterization, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound minimizes variability from sample preparation and matrix effects, ensuring high accuracy and precision in the quantification of Ulifloxacin.[2]

Physicochemical Properties

A summary of the relevant physicochemical properties of Ulifloxacin and its deuterated internal standard, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of Ulifloxacin and this compound

| Property | Ulifloxacin | This compound |

| Chemical Formula | C₁₆H₁₆FN₃O₃S | C₁₆H₈D₈FN₃O₃S |

| Monoisotopic Mass | 349.09 g/mol | 357.14 g/mol |

| CAS Number | 112984-60-8 | 1246820-95-0 |

Experimental Protocols

Materials and Reagents

-

Ulifloxacin reference standard (>98% purity)

-

This compound internal standard (>98% purity, isotopic purity >99%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Ulifloxacin and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Ulifloxacin primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

-

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Ulifloxacin from plasma samples.

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and study sample.

-

Pipette 100 µL of plasma sample into the corresponding labeled tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ulifloxacin: 350.1 → 248.1this compound: 358.1 → 256.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Data Presentation: Pharmacokinetic Parameters of Ulifloxacin

The following tables summarize the pharmacokinetic parameters of Ulifloxacin in healthy subjects after a single oral administration of a 600 mg dose of Prulifloxacin under fed and fasted conditions.[3]

Table 3: Ulifloxacin Pharmacokinetic Parameters in Plasma [3]

| Parameter | Fasted State (n=12) | Fed State (n=12) |

| Cmax (ng/mL) | 1840 ± 435 | 1200 ± 321 |

| Tmax (hr) | 1.50 (0.5 - 3.0) | 2.52 (1.0 - 10.5) |

| AUC₀-t (ng·hr/mL) | 10400 ± 1580 | 9690 ± 1450 |

| AUC₀-∞ (ng·hr/mL) | 10500 ± 1620 | 9830 ± 1480 |

| t₁/₂ (hr) | 11.2 ± 1.8 | 11.5 ± 2.1 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 4: Ulifloxacin Pharmacokinetic Parameters in Urine [3]

| Parameter | Fasted State (n=12) | Fed State (n=12) |

| Ae₀₋₄₈ (mg) | 134 ± 42.4 | 127 ± 32.1 |

| % Excreted | 29.6 ± 9.38 | 28.1 ± 7.09 |

| CLR (mL/min) | 208 ± 40.5 | 216 ± 40.3 |

Ae₀₋₄₈: Cumulative amount excreted in urine from 0 to 48 hours. CLR: Renal clearance.

Visualizations

Experimental Workflow

Caption: Workflow for the bioanalysis of Ulifloxacin in plasma samples.

Role of Internal Standard

Caption: Role of this compound in the quantification of Ulifloxacin.

References

Application of Ulifloxacin-d8 in Therapeutic Drug Monitoring

Application Note and Protocol

Introduction

Ulifloxacin is the active metabolite of the prodrug prulifloxacin, a fluoroquinolone antibiotic used in the treatment of various bacterial infections, including urinary tract and respiratory tract infections.[1][2][3] Therapeutic Drug Monitoring (TDM) of ulifloxacin is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing potential toxicity, particularly in patients with impaired renal function.[3][4] The use of a stable isotope-labeled internal standard, such as Ulifloxacin-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the measurement.[5][6][7]

This document provides a detailed protocol for the quantification of ulifloxacin in human plasma using this compound as an internal standard by LC-MS/MS. The methodology described is based on established principles and published methods for ulifloxacin analysis.[8][9]

Pharmacokinetics of Ulifloxacin

Prulifloxacin is rapidly absorbed and extensively metabolized to ulifloxacin after oral administration.[1][2][10] Key pharmacokinetic parameters of ulifloxacin are summarized in the table below.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | ~1 hour | [1][10] |

| Plasma Protein Binding | ~45% | [1][3] |

| Elimination Half-life (t1/2) | 10.6 - 12.1 hours | [1][2] |

| Metabolism | Negligible Phase I metabolism; partial glucuronidation | [3][4] |

| Excretion | Primarily renal and fecal | [1][3][10] |

Experimental Protocol: Quantification of Ulifloxacin in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of ulifloxacin concentration in human plasma samples for TDM purposes.

Materials and Reagents

-

Ulifloxacin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Control plasma samples with known concentrations of ulifloxacin

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is recommended for its simplicity and high-throughput capability.

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.

-

Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Vortex briefly.

-

Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Ulifloxacin: m/z 350.1 -> 248.1This compound: m/z 358.1 -> 256.1 (proposed) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published data for ulifloxacin.

| Parameter | Typical Range/Value | Reference |

| Linearity Range | 0.01 - 2.5 µg/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.01 - 0.02 µg/mL | [8][9] |

| Intra-day Precision (%CV) | < 15% | [9] |

| Inter-day Precision (%CV) | < 15% | [9] |

| Accuracy (%Bias) | 85 - 115% | [11] |

| Recovery | > 85% | [12] |

| Matrix Effect | Minimal and compensated by IS | [7] |

Data Presentation

Table 1: Ulifloxacin Pharmacokinetic Parameters

| Parameter | Description | Value |

| Cmax | Maximum plasma concentration | 1.6 µg/mL (after 600 mg prulifloxacin)[1][10] |

| Tmax | Time to reach Cmax | ~1 hour[1][10] |

| t1/2 | Elimination half-life | 10.6 - 12.1 hours[1][2] |

| Protein Binding | Extent of binding to plasma proteins | ~45%[1][3] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization | ESI Positive |

| MRM Transition (Ulifloxacin) | m/z 350.1 -> 248.1 |

| MRM Transition (this compound) | m/z 358.1 -> 256.1 (proposed) |

Visualizations

Caption: Metabolic conversion of Prulifloxacin to Ulifloxacin.

Caption: Experimental workflow for TDM of Ulifloxacin.

References

- 1. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of Prulifloxacin in Patients with Mild, Moderate and Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of ulifloxacin, the active metabolite of prulifloxacin, in human plasma by a 96-well format solid-phase extraction and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prulifloxacin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 11. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioequivalence Assessment of Ulifloxacin Utilizing Ulifloxacin-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the quantitative analysis of Ulifloxacin in biological matrices, specifically for bioequivalence studies. The protocol leverages the use of a stable isotope-labeled internal standard, Ulifloxacin-d8, to ensure high accuracy and precision.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic.[1][2] Establishing bioequivalence is a critical step in the development of generic formulations, requiring highly reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][4] It ensures that variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, are effectively normalized, leading to robust and reliable data.[5]